Indriline, also known as 2,3-dihydro-1H-indole or benzopyrrolidine, is classified as a bicyclic compound featuring a fused benzene ring and a five-membered nitrogenous ring. The chemical formula for Indriline hydrochloride is C₉H₈ClN, with a CAS number of 2988-32-1. It exhibits weakly basic properties and is part of a broader class of nitrogen-containing heterocycles that are significant in pharmaceuticals and organic synthesis.
The synthesis of Indriline can be accomplished through several methods:
Indriline's molecular structure features a bicyclic framework that contributes to its unique properties:
The non-coplanar arrangement of these rings enhances the compound's solubility in water compared to other similar compounds like indole. The presence of the nitrogen atom allows for hydrogen bonding interactions, which can influence its biological activity.
Indriline undergoes various chemical reactions that are critical for its functionalization and application:
The mechanism of action for Indriline primarily involves its interaction with biological targets at the molecular level:
This mechanism underlies its potential therapeutic effects, particularly in anti-tumor and analgesic activities .
Indriline exhibits several notable physical and chemical properties:
Indriline has diverse applications across several scientific domains:
Indriline (C₁₉H₂₁N; CAS 7395-90-6) emerged as a structurally distinct phenylindene derivative during systematic antireserpine agent explorations in the 1960s. Key milestones in its development include:
Table 1: Chronology of Indriline Discovery and Early Development
Year | Milestone | Key Contributors/Patents |
---|---|---|
1961 | Synthesis of 3-phenylindene precursor | Dykstra et al. [1] |
1967 | First synthesis via aziridinium ion intermediate | Alexander & Merrill (US3360435) [1] |
1968 | Characterization of central/peripheral effects | Buchel & Levy [1] |
1970 | Patent for peptic ulcer treatment | Dungan & Lish (US3743746) [1] |
The synthetic route exploited neighboring group participation (NGP) chemistry, treating 3-phenylindene with n-butyllithium and dimethylamino-2-chloroethane to yield Indriline alongside inactive isomers [1]. This period established its dual pharmacological identity as both a CNS stimulant and gastric ulcer therapeutic.
Initial research (1960s–1980s) framed Indriline primarily as a monoaminergic stimulant, inferred from structural analogs like amphetamines. Seminal animal studies reported antidepressant-like reversal of reserpine-induced sedation, prompting classification alongside tricyclic antidepressants [1] [5]. However, two pivotal shifts reconceptualized its mechanism:
These shifts underscored the limitations of structural analogy in predicting Indriline’s biological signature, emphasizing target-agnostic profiling.
Key publications reflect evolving methodological sophistication and persistent knowledge gaps:
Critical gaps persist in:
Indriline’s hybrid architecture (phenylindene core + dimethylaminoethyl side chain) sparked interdisciplinary classification disputes:
Table 2: Structural Classification Controversies of Indriline
Discipline | Proposed Classification | Contradicting Evidence |
---|---|---|
Medicinal Chemistry | Tricyclic antidepressant analog | Lacks heteroatoms in central ring (vs. imipramine) [1] |
Pharmacology | Non-selective monoamine modulator | No direct receptor binding data [2] |
Chemical Informatics | Polycyclic aliphatic amine | Atypical topology vs. β-blockers/antihistamines [4] [5] |
Core debates include:
These controversies illustrate how reductionist categorization impedes mechanistic understanding of hybrid molecules.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7